molecular formula C9H10N2O B13324203 2-Amino-3-ethoxybenzonitrile

2-Amino-3-ethoxybenzonitrile

Cat. No.: B13324203
M. Wt: 162.19 g/mol
InChI Key: AVDPGZLBIFSETI-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring an amino group at the second position and an ethoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethoxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-ethoxyaniline followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the catalytic hydrogenation of nitro compounds and the use of cyanide sources under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-3-ethoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-4-ethoxybenzonitrile: The ethoxy group is positioned differently on the benzene ring.

    2-Amino-3-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

2-Amino-3-ethoxybenzonitrile is unique due to the specific positioning of the amino and ethoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it valuable for specific applications in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-3-ethoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5H,2,11H2,1H3

InChI Key

AVDPGZLBIFSETI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1N)C#N

Origin of Product

United States

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